molecular formula C22H24ClN5O2S B12171825 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12171825
M. Wt: 458.0 g/mol
InChI Key: YVBPOIGLTALJMP-ZVHZXABRSA-N
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Description

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a propoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and ethyl groups. The final step involves the condensation of the triazole derivative with 4-propoxybenzaldehyde to form the desired acetohydrazide compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds .

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .

Properties

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H24ClN5O2S/c1-3-13-30-19-11-5-16(6-12-19)14-24-25-20(29)15-31-22-27-26-21(28(22)4-2)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,29)/b24-14+

InChI Key

YVBPOIGLTALJMP-ZVHZXABRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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